

# Preclinical data on (Rac)-Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (Rac)-Zevaquenabant |           |
| Cat. No.:            | B15609889           | Get Quote |

An In-depth Technical Guide on the Preclinical Data of (Rac)-Zevaquenabant

### Introduction

Zevaquenabant, also known as INV-101 or S-MRI-1867, is a third-generation, peripherally selective investigational small molecule.[1] It functions as a dual-action compound, acting as both an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] The racemic form, (Rac)-MRI-1867, has also been studied.[4] This peripheral restriction is a key characteristic, designed to retain the metabolic benefits of CB1R inhibition while avoiding the adverse psychiatric effects associated with earlier, brain-penetrant antagonists.[5][6] Preclinical research has explored its therapeutic potential in a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, idiopathic pulmonary fibrosis (IPF), and obesity.[1][2][7]

# **Pharmacological Profile**

Zevaquenabant was designed to have high affinity for the CB1R and to be restricted to peripheral tissues, thereby minimizing central nervous system (CNS) effects.[5] Its dual mechanism of targeting both CB1R and iNOS offers a potentially synergistic approach to treating complex diseases involving both inflammation and fibrosis.[2][3]

### **Binding Affinity and Functional Activity**

The pharmacological activity of Zevaquenabant and its racemic form has been characterized through various in vitro assays.



| Compound                      | Target     | Assay Type               | Value           | Reference |
|-------------------------------|------------|--------------------------|-----------------|-----------|
| (Rac)-<br>Zevaquenabant       | Human CB1R | Binding Affinity<br>(Ki) | 5.7 nM          | [4]       |
| Zevaquenabant<br>(S-MRI-1867) | CB1R       | Functional<br>Activity   | Inverse Agonist | [1][5]    |
| Zevaquenabant<br>(S-MRI-1867) | iNOS       | Functional<br>Activity   | Inhibitor       | [1][2]    |

# **Preclinical Efficacy**

Zevaquenabant has demonstrated significant efficacy in multiple animal models of fibrotic and metabolic diseases.

## **Fibrotic Diseases**

Idiopathic Pulmonary Fibrosis (IPF): In a bleomycin-induced model of IPF, Zevaquenabant showed a statistically significant reduction in the primary endpoint, the Ashcroft score, which is a histological measure of lung fibrosis.[7] This suggests its potential as a novel treatment for pulmonary fibrosis.[7] Studies in models of Hermansky-Pudlak syndrome pulmonary fibrosis also support its anti-fibrotic efficacy.[8]



| Animal Model              | Compound                   | Dose          | Key Findings                                                           | Reference |
|---------------------------|----------------------------|---------------|------------------------------------------------------------------------|-----------|
| Bleomycin-<br>induced IPF | Zevaquenabant<br>(INV-101) | Not specified | Statistically significant reduction in Ashcroft score (fibrosis)       | [7]       |
| HPS-1 model of<br>PF      | Zevaquenabant              | Not specified | Halted progression of fibrosis and reversed elevated anandamide levels | [8]       |

Chronic Kidney Disease (CKD): In diet-induced obese (DIO) mice, which develop features of CKD, Zevaquenabant demonstrated protective effects on the kidneys.[3]

| Animal Model               | Compound      | Dose &<br>Regimen            | Key Findings                                                                                                                            | Reference |
|----------------------------|---------------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Diet-Induced<br>Obese Mice | Zevaquenabant | 3 mg/kg, p.o. for<br>28 days | Ameliorated obesity-induced kidney morphological and functional changes; Decreased kidney inflammation, fibrosis, and oxidative stress. | [2][3]    |

Liver Fibrosis: **(Rac)-Zevaquenabant** has been identified as a potential agent for the research of liver fibrosis.[4]



### **Metabolic Disorders**

Obesity and Dyslipidemia: In diet-induced obese (DIO) mice, Zevaquenabant (S-MRI-1867) was shown to reduce hepatic steatosis (fatty liver) and decrease the secretion rate of very-low-density lipoprotein (VLDL) from the liver.[2] It also upregulated the expression of the hepatic low-density lipoprotein receptor (LDLR) and reduced circulating levels of PCSK9, a protein that degrades LDLRs.[2]

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

## **Chronic Kidney Disease Model**

- Animal Model: Diet-induced obese mice were used to model obesity-induced chronic kidney disease.[3]
- Treatment: Zevaquenabant was administered orally (p.o.) at a dose of 3 mg/kg daily for 28 days.[3]
- Outcome Measures: The study assessed renal morphological and functional parameters.
   This likely included histological analysis of kidney tissue to evaluate fibrosis and inflammation, as well as measurement of markers of kidney function such as blood urea nitrogen (BUN) and creatinine levels, and albuminuria.[2][3]

# **Idiopathic Pulmonary Fibrosis Model**

- Animal Model: A bleomycin-induced model of pulmonary fibrosis was utilized, which is a wellaccepted standard for preclinical IPF research.[7]
- Treatment: Mice were treated with either Zevaguenabant (INV-101) or a vehicle control.
- Outcome Measures: The primary endpoint was the Ashcroft score, determined from histological examination of lung tissue to quantify the extent of fibrosis.[7]

# **In Vitro Binding Assay**



- Objective: To determine the binding affinity (Ki) of (Rac)-Zevaquenabant for the human cannabinoid receptor type 1 (CB1R).[4]
- Methodology: While the specific details are not provided in the search results, Ki values are typically determined using competitive radioligand binding assays. This involves incubating cell membranes expressing the target receptor (CB1R) with a constant concentration of a radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled test compound (e.g., (Rac)-Zevaquenabant). The ability of the test compound to displace the radioligand is measured, and from this, the IC50 (concentration that inhibits 50% of specific binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

# **Mechanism of Action and Signaling Pathways**

Zevaquenabant's therapeutic effects are derived from its dual inhibition of the CB1 receptor and inducible nitric oxide synthase.

## **CB1** Receptor Inverse Agonism

The CB1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[9] In its basal state, the receptor can exhibit some level of constitutive activity. As an inverse agonist, Zevaquenabant binds to the CB1R and stabilizes it in a fully inactive conformation.[5] This action not only blocks the binding and effects of endogenous agonists (like anandamide and 2-AG) but also suppresses the receptor's basal, agonist-independent signaling.[10] This leads to an increase in the activity of adenylyl cyclase, subsequent rises in cyclic AMP (cAMP) levels, and modulation of downstream ion channels and signaling cascades like the MAPK/ERK pathway.[11]





Click to download full resolution via product page

CB1R Inverse Agonist Signaling Pathway.

### **iNOS** Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that is not typically present in cells but is expressed in response to pro-inflammatory stimuli like cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) and bacterial lipopolysaccharide (LPS). Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a signaling molecule that can contribute to inflammation, oxidative stress, and tissue damage in pathological conditions. By inhibiting iNOS, Zevaquenabant can directly reduce the production of NO, thereby mitigating inflammation and oxidative stress, which are key drivers of fibrosis.





Click to download full resolution via product page

Zevaquenabant Inhibition of the iNOS Pathway.

# **General Preclinical Experimental Workflow**



The evaluation of a compound like Zevaquenabant in a disease model typically follows a structured workflow, from disease induction to endpoint analysis.





Click to download full resolution via product page

Workflow for a Preclinical Fibrosis Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zevaquenabant Wikipedia [en.wikipedia.org]
- 2. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural mechanism of CB1R binding to peripheral and biased inverse agonists PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of second and third generation CB1R antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 7. inversago.com [inversago.com]
- 8. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- 9. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocannabinoid signaling pathways: beyond CB1R and CB2R PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical data on (Rac)-Zevaquenabant]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15609889#preclinical-data-on-rac-zevaquenabant]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com